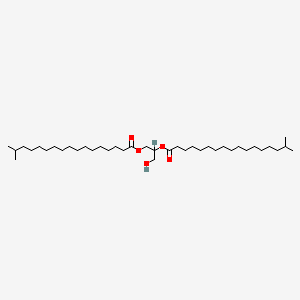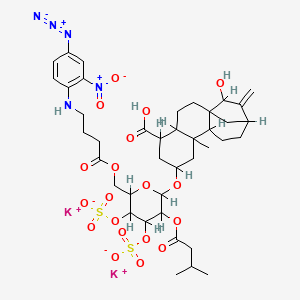![molecular formula C23H21NO5 B1228246 2-Hydroxybenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1228246.png)
2-Hydroxybenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxybenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester is a member of phenols and a benzoate ester. It derives from a salicylic acid.
Aplicaciones Científicas De Investigación
Organophosphorus Compounds Synthesis
El‐Barbary and Lawesson (1981) explored the synthesis of phosphorins from 2-hydroxybenzoic acid derivatives, which are essential in the development of organophosphorus compounds. These compounds have applications in various fields, including agriculture and medicinal chemistry (El‐Barbary & Lawesson, 1981).
Photodegradation Studies
Gmurek et al. (2015) investigated the photodegradation of parabens, including esters of p-hydroxybenzoic acid. This research is crucial in understanding the environmental impact and degradation pathways of these compounds (Gmurek et al., 2015).
Inclusion Complexation and Antimicrobial Activity
Matsuda et al. (1993) studied the complexation of p-hydroxybenzoic acid esters with cyclodextrins, revealing changes in solubility and antimicrobial activity. This research contributes to the understanding of how these compounds can be modified for enhanced effectiveness in pharmaceutical and cosmetic applications (Matsuda et al., 1993).
Antimicrobial Preservatives
Aalto et al. (1953) discussed the use of p-hydroxybenzoic acid esters as preservatives in various products, focusing on their antibacterial and antifungal properties. This study provides foundational knowledge for the application of these compounds in preserving food, cosmetics, and pharmaceuticals (Aalto et al., 1953).
Metabolism of Parabens
Abbas et al. (2010) investigated the metabolism of parabens, which are esters of 4-hydroxybenzoic acid, in human liver. This study contributes to the understanding of how these compounds are processed in the human body, which is essential for assessing their safety and efficacy in various applications (Abbas et al., 2010).
Propiedades
Nombre del producto |
2-Hydroxybenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester |
|---|---|
Fórmula molecular |
C23H21NO5 |
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
[2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C23H21NO5/c1-2-28-20-15-9-7-13-18(20)24-22(26)21(16-10-4-3-5-11-16)29-23(27)17-12-6-8-14-19(17)25/h3-15,21,25H,2H2,1H3,(H,24,26) |
Clave InChI |
NYKLFPUZVGXCLS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-4-[(E)-4-(4-methylphenyl)hex-3-en-3-yl]benzene](/img/structure/B1228163.png)







![2-[[2-[3-(1-azepanylsulfonyl)-4-methylanilino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B1228175.png)


![4-[2-(4-Carbamimidoyl-2-methylphenyl)iminohydrazinyl]-3-methylbenzenecarboximidamide;dihydrochloride](/img/structure/B1228180.png)

